molecular formula C18H27N3O4 B6198496 tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate CAS No. 2694744-31-3

tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate

Cat. No.: B6198496
CAS No.: 2694744-31-3
M. Wt: 349.4 g/mol
InChI Key: LELIDMAYQSEIFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate, also known as TBCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile and multifunctional compound that is used as a building block for a variety of compounds, including drugs, polymers, and other materials. TBCA has been studied extensively in the laboratory and has been found to have a number of interesting properties.

Scientific Research Applications

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, polymers, and other materials. It has also been used in the synthesis of peptides, which are important for drug delivery. In addition, this compound has been used in the synthesis of a variety of organic compounds, including organic acids, alcohols, amines, and esters. Finally, this compound has been used in the synthesis of catalysts, which are important for a variety of chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate is not well-understood. However, it is believed to be involved in a number of biochemical and physiological processes. It is believed to act as an enzyme inhibitor, which can affect the activity of a variety of enzymes. In addition, it is believed to act as an agonist of certain receptors, which can influence the activity of cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on a number of enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, it has been found to have an agonist effect on certain receptors, including the serotonin 5-HT1A receptor. Finally, it has been found to have an effect on the expression of certain genes, including those involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, which makes it ideal for use in experiments. In addition, it is a versatile compound that can be used in a variety of different experiments. However, it can be difficult to control the concentration of this compound in experiments, as it is a volatile compound. In addition, it can be difficult to obtain consistent results when using this compound in experiments, due to the fact that it is a reactive compound.

Future Directions

The potential future directions for the use of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate in scientific research are numerous. One potential direction is to further explore its mechanism of action in order to better understand its effects on biochemical and physiological processes. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent. Finally, further research could be done to explore the potential of this compound as a building block for the synthesis of a variety of compounds, such as drugs and polymers.

Synthesis Methods

Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate can be synthesized through a number of different methods. The most common method is a three-step synthesis process, which involves the reaction of piperazine-1-carboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl ester with tert-butyl isocyanate, and finally the reaction of the resulting tert-butyl carbamate with dimethylamine. This process has been found to be efficient and reliable, with yields of up to 95%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate involves the protection of the amine group of piperazine, followed by the introduction of a benzyloxycarbonyl (Cbz) protecting group on the amine. The Cbz-protected piperazine is then reacted with tert-butyl 4-bromomethylbenzoate to form the desired product.", "Starting Materials": [ "Piperazine", "Benzyl chloroformate", "Potassium carbonate", "tert-Butyl 4-bromomethylbenzoate", "Methanol", "Dichloromethane", "Diethyl ether" ], "Reaction": [ "Piperazine is reacted with benzyl chloroformate in the presence of potassium carbonate and methanol to form the benzyl carbamate derivative.", "The benzyl carbamate derivative is then reacted with phosgene to form the benzyl chloroformate derivative.", "The benzyl chloroformate derivative is then reacted with piperazine in the presence of potassium carbonate and dichloromethane to form the Cbz-protected piperazine.", "The Cbz-protected piperazine is then reacted with tert-butyl 4-bromomethylbenzoate in the presence of potassium carbonate and dichloromethane to form tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate.", "The product is purified by recrystallization from diethyl ether." ] }

2694744-31-3

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)14-19-16(22)24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,22)

InChI Key

LELIDMAYQSEIFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CNC(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

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